molecular formula C10H10BrNO3 B2811003 Methyl 5-acetamido-2-bromobenzoate CAS No. 521069-39-6

Methyl 5-acetamido-2-bromobenzoate

Cat. No. B2811003
CAS RN: 521069-39-6
M. Wt: 272.098
InChI Key: WZEICCRWPIHKCK-UHFFFAOYSA-N
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Description

“Methyl 5-acetamido-2-bromobenzoate” is a chemical compound with the linear formula CH3CONHC6H3(Br)CO2CH3 . It has a molecular weight of 272.10 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula CH3CONHC6H3(Br)CO2CH3 . This indicates that the compound contains a bromine atom (Br) attached to a benzene ring, which is further connected to an acetamido group (CONHCH3) and a methyl ester group (CO2CH3).


Physical And Chemical Properties Analysis

“this compound” has a melting point of 134-137 °C . It has a molecular weight of 272.10 .

Scientific Research Applications

Stereoselective Synthesis Applications

  • Methyl 5-acetamido-2-bromobenzoate is used in the stereoselective synthesis of complex molecules, such as 5′-S-(5-Acetamido-3,5-dideoxy-D-glycero-α-and-β-D-Galacto-2-nonulopyranosylonic Acid)-5′-thio Cytidixe, demonstrating its utility in the preparation of nucleoside analogs and carbohydrate derivatives (Kanie, Nakamura, Kiso, & Hasegawa, 1987).

Characterization of Methyl Glycosides

  • It is also instrumental in the characterization of methyl glycosides, including amino and acetamido sugars, by methanolysis followed by per-p-bromobenzoylation or pernaphthoylation, showcasing its importance in analytical chemistry for sugars identification (Golik, Liu, Dinovi, Furukawa, & Nakanishi, 1983).

Synthesis of Glycosyl Donor Derivatives

  • The compound plays a crucial role in the synthesis of glycosyl donor derivatives, such as α-N-Acetyl-D-neuraminyl-(2-6)-D-galactose, highlighting its utility in the synthesis of sialylated oligosaccharides, which are significant in biological and medicinal chemistry (Pozsgay, Jennings, & Kasper, 1987).

Novel Synthesis Approaches

  • Innovative approaches in synthesis are demonstrated through the use of this compound, including its transformation into various biologically active compounds, thus underscoring its versatility in organic synthesis and drug development (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

Antibacterial Agent Development

Safety and Hazards

“Methyl 5-acetamido-2-bromobenzoate” may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . The toxicological properties of this material have not been fully investigated .

properties

IUPAC Name

methyl 5-acetamido-2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-6(13)12-7-3-4-9(11)8(5-7)10(14)15-2/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEICCRWPIHKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 5-amino-2-bromobenzoate (Reference Compound No. 1-(1), 21.0 g, 91.2 mmol) and triethylamine (19.0 mL, 137 mmol) were dissolved in anhydrous dichloromethane (450 mL), acetyl chloride (13.0 mL, 182 mmol) was added dropwise over 30 minutes under ice cooling, and then the mixture was stirred at 0° C. for 2 hours. The reaction mixture was washed with water (200 mL, twice), saturated aqueous sodium hydrogen carbonate solution (200 mL, twice), and saturated brine (200 mL) successively, dried over anhydrous magnesium sulfate, and then the solvent was removed under reduced pressure. The obtained residue was filtered with hexane-ethyl acetate (20:1) to give the titled reference compound (24.2 g) as a pale yellow solid. (Yield 98%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Yield
98%

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